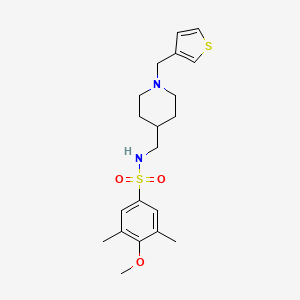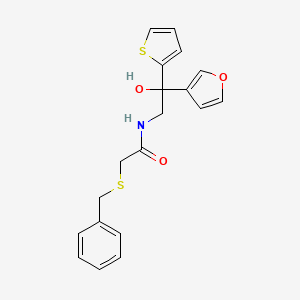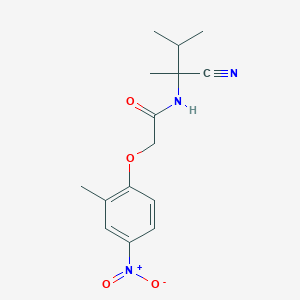
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide is not fully understood. However, it is believed to act as an allosteric modulator of various proteins, including ion channels and enzymes. It binds to specific sites on these proteins, causing a conformational change that alters their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to modulate the activity of ion channels, enzymes, and other proteins, leading to changes in cellular signaling pathways and physiological responses. It has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the major advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide in lab experiments is its specificity. It binds to specific sites on proteins, allowing researchers to study the function and regulation of these proteins with high precision. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to prevent any adverse effects.
将来の方向性
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide has significant potential for future research in various fields. Some of the future directions of research include:
1. Investigating the mechanism of action of this compound in greater detail to understand its effects on various proteins.
2. Developing new derivatives of this compound with improved specificity and efficacy.
3. Studying the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders.
4. Investigating the potential applications of this compound in drug discovery and development.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential for scientific research in various fields. Its specificity and ability to modulate the activity of proteins make it a valuable tool for studying the function and regulation of these proteins. However, it is important to use appropriate safety measures when handling this compound to prevent any adverse effects. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide involves the reaction between 2-(2-methyl-4-nitrophenoxy)acetic acid and N-(1-cyano-1,2-dimethylpropyl)amine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of biochemistry, where it is used as a tool to study the function and regulation of proteins. It is also used in the field of physiology to study the physiological effects of various compounds on living organisms.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)15(4,9-16)17-14(19)8-22-13-6-5-12(18(20)21)7-11(13)3/h5-7,10H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCVGPZLCSGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)
![Tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
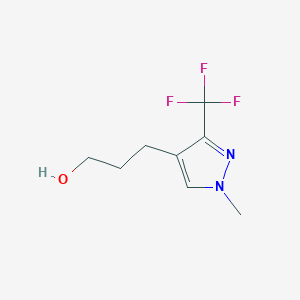
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2755755.png)
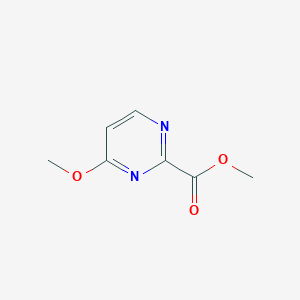
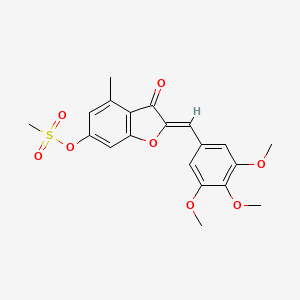

![N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755760.png)

![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)
